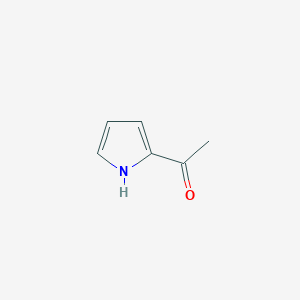

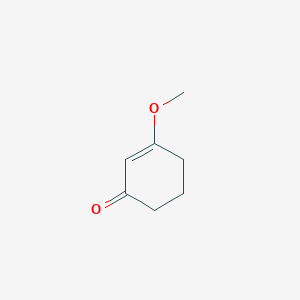

3-Methoxycyclohex-2-en-1-one

概要

説明

3-Methoxycyclohex-2-en-1-one is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically relevant molecules. It is a versatile starting material for chemoenzymatic routes leading to enantiomerically enriched compounds, as well as for organometallic approaches to substituted cyclohex-2-enones. The compound has been the subject of various studies, including those focusing on its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of 3-methoxycyclohex-2-en-1-one and its derivatives has been explored through different synthetic routes. A chemoenzymatic synthesis starting from 3-methoxycyclohex-2-en-1-one has been described, which involves manganese(III) acetate-mediated acetoxylation and enzyme-mediated hydrolysis to afford products with high enantiomeric excesses and good yields . Additionally, organometallic compounds such as tricarbonyl-(3-methoxycyclohexa-2,4-dien-1-yl)-iron(1+) have been used as synthetic equivalents for the C-5 cation of cyclohexenone, demonstrating the utility of 3-methoxycyclohex-2-en-1-one in organic synthesis .

Molecular Structure Analysis

The molecular structure of 3-methoxycyclohex-2-en-1-one and related compounds has been investigated using techniques such as electron diffraction and X-ray crystallography. Studies have revealed details about the favored conformations of the molecule, including the cis conformation of the vinyl ether portion and the envelope conformation of the cyclohexene ring . Bond lengths and angles have been determined, providing insight into the structural characteristics of the molecule .

Chemical Reactions Analysis

3-Methoxycyclohex-2-en-1-one undergoes various chemical reactions that have been studied to understand its reactivity and to develop new synthetic methodologies. For instance, it reacts with nucleophiles to give 5-substituted cyclohex-2-enones . Tautomerism of derivatives of 3-methoxycyclohex-2-en-1-one has also been investigated, revealing the presence of multiple enol isomers and the influence of substituents on the tautomeric equilibrium .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methoxycyclohex-2-en-1-one and its derivatives have been characterized through various analytical techniques. NMR spectroscopy has been used to study tautomerism and conformational preferences . The crystal structures of derivatives have been elucidated, showing the influence of substituents on the molecular conformation and packing in the solid state . Additionally, the synthesis and resolution of racemic mixtures of derivatives have been performed, demonstrating methods for obtaining enantiomerically pure compounds .

科学的研究の応用

Synthesis of Substituted Resorcinol Monomethyl Ethers :3-Methoxycyclohex-2-en-1-ones have been used in the synthesis of resorcinol monomethyl ethers. This process involves alkylation and treatment with DBU in PhMe at room temperature, resulting in aromatization and a defined substitution pattern (Wenjie Shao & D. Clive, 2015).

Trans Chlorohydrins Production :This compound has been used in the production of trans chlorohydrins. For instance, trans-3-Methoxycyclohexene oxide treated with ethereal hydrogen chloride produces specific chlorohydrin compounds. These reactions are significant for understanding the scission of the oxide ring in 3-methoxycyclohexene (E. J. Langstaff et al., 1967).

Chemoenzymatic Synthesis :3-Methoxycyclohex-2-en-1-one has been employed in the chemoenzymatic synthesis of pharmacologically relevant compounds like 4-hydroxycyclohex-2-en-1-one. This process includes manganese(III) acetate-mediated acetoxylation and enzyme-mediated hydrolysis (A. Demir & Ozge Seşenoğlu, 2002).

New Synthesis Methods for Cyclohexenones :The compound has been a key player in developing new synthesis methods for cyclohexenones and derivatives of bicyclo[3,3,1]nonane. This involves addition reactions and subsequent conversions, highlighting its utility in organic synthesis (A. Birch & J. Hill, 1966).

Gas-phase Elimination Reactions :Studies on the gas-phase elimination reactions of 3-methoxycyclohexene have revealed preferences for 1,4-elimination over 1,2-elimination when using strong bases. This research provides insights into the regiochemistry of such elimination processes (J. Rabasco & S. Kass, 1991).

Safety and Hazards

作用機序

Target of Action

It is known to be used as an intermediate in the synthesis of certain pharmaceuticals .

Mode of Action

As an intermediate, it likely undergoes further chemical reactions to form the active compound in pharmaceuticals .

Biochemical Pathways

As an intermediate, its role in biochemical pathways would be determined by the final compound it helps synthesize .

Result of Action

As an intermediate compound, its effects would be largely determined by the final pharmaceutical compound it is used to produce .

Action Environment

Like many chemical compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .

特性

IUPAC Name |

3-methoxycyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-9-7-4-2-3-6(8)5-7/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTPIEHHCQPVCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168471 | |

| Record name | 3-Methoxycyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxycyclohex-2-en-1-one | |

CAS RN |

16807-60-6 | |

| Record name | 3-Methoxy-2-cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16807-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2-cyclohexen-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016807606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxycyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxycyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXY-2-CYCLOHEXEN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TGG9T84Q2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: What are the common synthetic routes to 3-Methoxycyclohex-2-en-1-one?

A1: 3-Methoxycyclohex-2-en-1-one can be synthesized via several routes. One method involves the photochemical reaction of 1,3-cyclohexanedione with p-benzoquinone in methanol. [] Another approach utilizes 2-bromo-3-methoxycyclohex-2-en-1-ones as starting materials. These compounds readily undergo alkylation at the C-6 position with reactive halides. Subsequent treatment with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in toluene at room temperature triggers the elimination of bromide and aromatization, yielding substituted resorcinol monomethyl ethers. [, ]

Q2: How can the reactivity of 3-Methoxycyclohex-2-en-1-one be exploited for further chemical transformations?

A2: The presence of the enone moiety in 3-methoxycyclohex-2-en-1-one provides a handle for various chemical transformations. For instance, 2-bromo-3-methoxycyclohex-2-en-1-ones, readily derived from 3-methoxycyclohex-2-en-1-one, can be deprotonated at the C-6 position. The resulting anions exhibit reactivity towards a variety of electrophiles. Following electrophilic attack, treatment with DBU in toluene facilitates aromatization, leading to the formation of diversely substituted benzene derivatives. This approach allows for the synthesis of phenolic azides, sulfides, selenides, alcohols, amino derivatives, and 1,2-benzenediols. []

Q3: Are there any enantioselective synthetic routes to 4-hydroxycyclohex-2-en-1-one utilizing 3-Methoxycyclohex-2-en-1-one as a starting material?

A3: Yes, a chemoenzymatic approach has been developed to synthesize both enantiomers of 4-hydroxycyclohex-2-en-1-one starting from 3-methoxycyclohex-2-en-1-one. [] The synthesis involves a three-step sequence: (1) Manganese(III) acetate-mediated acetoxylation of 3-methoxycyclohex-2-en-1-one, (2) Enzyme-catalyzed hydrolysis of the resulting α-acetoxy enone, and (3) Reduction of the acetoxy and hydroxy enones. This strategy affords both enantiomers of 4-hydroxycyclohex-2-en-1-one in high enantiomeric excess. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)](/img/structure/B92003.png)